![molecular formula C29H38O7S B1682912 Tipelukast CAS No. 125961-82-2](/img/structure/B1682912.png)
Tipelukast
Overview
Description
Tipelukast (also known as KCA 757 or MN-001) is a sulfidopeptide leukotriene receptor antagonist with suspected anti-inflammatory properties . It is developed by MediciniNova .
Synthesis Analysis
MN-001 (tipelukast) is a novel, orally bioavailable, small molecule compound thought to exert its effects through several mechanisms to produce its anti-inflammatory and anti-fibrotic activity . In a study, HepG2 cells derived from human hepatocellular carcinoma samples were incubated for 48 hours with arachidonic acid (AA), LXR agonist T0901317, and MN-001 (tipelukast) each alone or in various combinations . The amount of TG synthesis in the HepG2 cells was calculated by extracting lipids from the HepG2 cells before and after treatment .
Molecular Structure Analysis
The molecular formula of Tipelukast is C29H38O7S . The InChIKey is KPWYNAGOBXLMSE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Tipelukast has a molecular weight of 530.67 . It is a solid substance that is soluble in ethanol .
Scientific Research Applications
Respiratory Diseases
Tipelukast has been studied for its potential in treating respiratory conditions due to its mechanism as a leukotriene receptor antagonist . It may help in reducing inflammation and bronchoconstriction associated with diseases like asthma and allergic rhinitis.
Cardiovascular Diseases
Research suggests that Tipelukast could have applications in cardiovascular diseases. Its role in modulating cyclic nucleotide phosphodiesterase (PDE) activity, particularly PDE4, may offer new therapeutic approaches for cardiovascular conditions .
Metabolic Disorders
Tipelukast is being explored for its therapeutic potential in metabolic dysfunction-associated steatotic liver disease and Type 2 Diabetes Mellitus. Its effects on lipid metabolism could be beneficial in managing these conditions .
Inflammatory Diseases
Due to its anti-inflammatory properties, Tipelukast is being investigated for the treatment of inflammatory diseases such as ulcerative colitis and Crohn’s disease. It may help in controlling the inflammatory responses in these conditions .
Cancer
The compound’s ability to affect PDE4 activity suggests that it may have applications in cancer treatment. By influencing the cAMP signaling pathway, Tipelukast could potentially be used to target certain types of cancer .
Neurological Disorders
There is interest in the use of Tipelukast for neurological disorders, particularly those with an inflammatory component. Its impact on neuroinflammation could make it a candidate for further research in this area .
Liver Diseases
Tipelukast has been associated with studies on non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its effects on liver enzymes and fat accumulation are of particular interest in these diseases .
COVID-19
The pandemic has spurred research into repurposing existing drugs, and Tipelukast has been considered for its potential effects on inflammation and immune response in COVID-19 patients .
Safety And Hazards
Future Directions
MediciNova has announced plans for a Phase 2 clinical trial to evaluate MN-001 (tipelukast) for the treatment of patients with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and hypertriglyceridemia . This study builds on findings from a previous Phase 2a study in NASH/NAFLD patients with hypertriglyceridemia in which MN-001 (tipelukast) was shown to reduce serum triglycerides, increase high-density lipoproteins (HDL-C), and reduce low-density lipoproteins (LDL) during the 12-week treatment period .
properties
IUPAC Name |
4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYNAGOBXLMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925325 | |
Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tipelukast | |
CAS RN |
125961-82-2 | |
Record name | Tipelukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tipelukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12435 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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